

Basic chemical and physical properties of alfentanil hydrochloride for research

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An In-Depth Technical Guide for Researchers

Core Chemical and Physical Properties of Alfentanil Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of **alfentanil hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development.

Introduction: Understanding Alfentanil Hydrochloride

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic and a member of the fentanyl analogue family.^{[1][2]} It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse.^{[1][2]} In clinical and research settings, alfentanil is distinguished by its exceptionally rapid onset of action and short duration, properties that are directly linked to its unique physicochemical characteristics.^[3] Its primary mechanism of action is as a selective agonist of the μ -opioid receptor, which it shares with other opioids like fentanyl and morphine.^{[2][4]} A thorough understanding of its properties is critical for its safe handling, analytical characterization, and application in research contexts.

Core Physicochemical Properties

The distinct pharmacokinetic profile of **alfentanil hydrochloride** is rooted in its fundamental chemical and physical properties. A notable characteristic is its acid dissociation constant (pKa) of 6.5.^{[1][2][3]} At a physiological pH of 7.4, a significant portion of alfentanil exists in its unionized, lipid-soluble form. This high degree of unionization facilitates rapid passage across the blood-brain barrier, which is the primary reason for its remarkably fast onset of action—often within one to two minutes of intravenous administration.^{[2][5][6]}

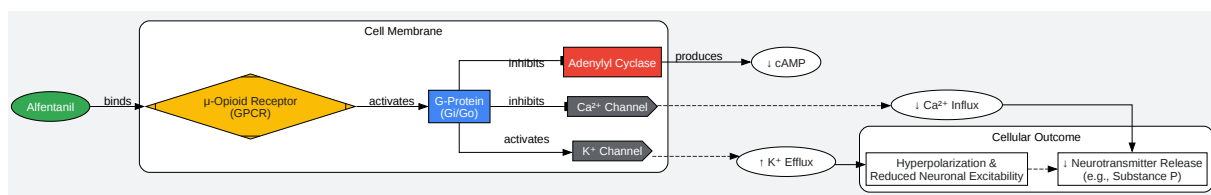
The key physicochemical data for alfentanil and its hydrochloride salt are summarized below for ease of reference.

Property	Value	Source(s)
Chemical Name	N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidiny]-N-phenylpropanamide monohydrochloride	[7][8]
Molecular Formula	Alfentanil Base: $C_{21}H_{32}N_6O_3$ Hydrochloride Salt: $C_{21}H_{32}N_6O_3 \cdot HCl$ Hydrochloride Monohydrate: $C_{21}H_{32}N_6O_3 \cdot HCl \cdot H_2O$	[1][7][9]
Molecular Weight	Alfentanil Base: 416.52 g/mol Hydrochloride Salt: 452.98 g/mol Hydrochloride Monohydrate: 470.99 g/mol	[1][2][7][8][9]
CAS Number	Alfentanil Base: 71195-58-9Hydrochloride Salt: 69049-06-5	[1][2]
Physical Form	Crystalline solid	[9][10]
Melting Point	138.4 - 140.8 °C	[1][9]
pKa	6.5	[1][2][3]
Solubility	The hydrochloride salt is soluble in water.[9] Commercial preparations are aqueous solutions with concentrations of 500 mcg/mL. [1][7]	
Partition Coefficient	n-octanol:water partition coefficient of 128:1 at pH 7.4; LogP: 2.16	[1][7]

Mechanism of Action and Pharmacokinetics

Molecular Mechanism of Action

Alfentanil exerts its analgesic and sedative effects by acting as a potent agonist at the μ -opioid receptors, which are G-protein-coupled receptors located primarily in the central nervous system (CNS).^{[5][11]} The binding of alfentanil to these receptors initiates a conformational change that triggers a cascade of intracellular signaling events.^[5] This process inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.^[5] The downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.^[5] The collective result is neuronal hyperpolarization, which reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.^{[4][8]}



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Caption: Alfentanil's μ -opioid receptor signaling pathway.

Pharmacokinetic Profile

The clinical utility of alfentanil is defined by its rapid and predictable pharmacokinetic profile.

- Absorption: Administered intravenously, its onset of action is immediate.^{[12][13]}

- Distribution: Alfentanil has a relatively small volume of distribution (0.4 to 1.0 L/kg) and exhibits high plasma protein binding of approximately 92%.^{[2][11][12]} Its low pKa contributes to its rapid distribution into the CNS.^[2]
- Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.^{[4][12]}
- Elimination: The drug has a short elimination half-life, typically ranging from 90 to 111 minutes.^[2] Only about 1% of the administered dose is excreted unchanged in the urine.^{[11][12]}

Analytical Methodologies for Research

Accurate quantification of **alfentanil hydrochloride** in various matrices is essential for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.^{[14][15]}

Representative HPLC-UV Protocol

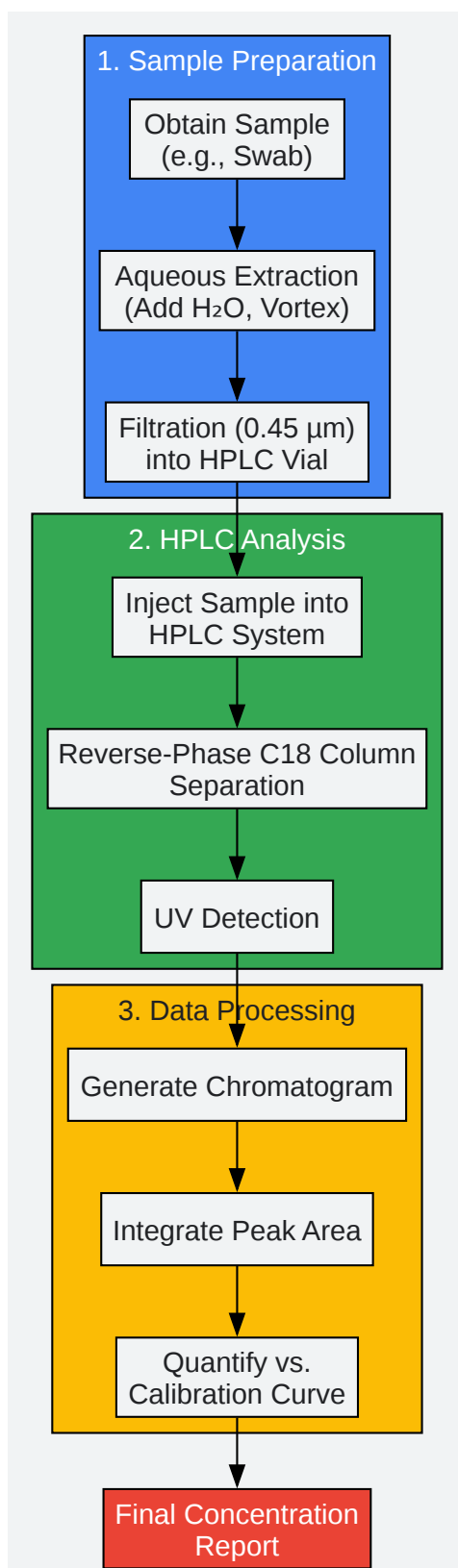
This protocol provides a generalized, self-validating framework for the analysis of **alfentanil hydrochloride**. The causality for each step is explained to ensure methodological integrity.

Objective: To quantify **alfentanil hydrochloride** in a research sample (e.g., from a cleaning validation swab or a prepared solution).

Methodology:

- Sample Preparation (Aqueous Extraction):
 - Step 1: Place the sample (e.g., a swab) into a sterile vial.
 - Step 2: Add a precise volume of purified water (e.g., 5.0 mL) to the vial. Causality: Water is chosen as the extraction solvent because **alfentanil hydrochloride** is water-soluble, ensuring efficient recovery from the sample matrix.^{[9][15]}
 - Step 3: Agitate the vial (e.g., vortex for 2 minutes) to facilitate the complete dissolution of the analyte.

- Step 4: Filter the resulting solution through a 0.45 μm syringe filter into an HPLC vial. Causality: Filtration is a critical step to remove particulate matter that could otherwise obstruct the HPLC column, ensuring system longevity and data quality.
- Chromatographic Conditions:
 - Instrument: Standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm). Causality: A C18 column provides excellent retention and separation for moderately nonpolar compounds like alfentanil through hydrophobic interactions.
 - Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in water. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.^{[14][16]} Causality: Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer controls the ionization state of alfentanil, ensuring a sharp, symmetrical peak shape.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometry at a wavelength selected for optimal absorbance.
 - Injection Volume: 20 μL .
- Calibration and Quantification:
 - Step 1: Prepare a series of calibration standards of known **alfentanil hydrochloride** concentrations in purified water.
 - Step 2: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., $r^2 > 0.99$). Causality: A linear calibration curve validates that the detector response is proportional to the analyte concentration within the tested range, which is fundamental for accurate quantification.
 - Step 3: Inject the prepared sample.
 - Step 4: Determine the concentration of **alfentanil hydrochloride** in the sample by interpolating its peak area against the calibration curve.



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Caption: A typical analytical workflow for alfentanil HCl using HPLC.

Safe Handling, Storage, and Stability

Given its high potency and toxicity, strict adherence to safety protocols is mandatory when handling **alfentanil hydrochloride** in a research setting.

- **Safety Precautions:** **Alfentanil hydrochloride** is toxic if swallowed, fatal in contact with skin, and toxic if inhaled. Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[17] All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to avoid aerosol formation and inhalation.[17] In case of accidental skin exposure, the affected area should be rinsed thoroughly with water.[7]
- **Storage Conditions:** Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[17] The recommended storage temperature is 20° to 25°C (68° to 77°F).[7] It should also be protected from light.[7]
- **Stability:** Degradation studies show that **alfentanil hydrochloride** is unstable under acidic, alkaline, and oxidative stress conditions.[12][18] The N-phenylpropanamide and piperidine functional groups are particularly susceptible to degradation.[12] It is relatively stable under thermal and photolytic stress.[18]
- **Disposal:** Waste must be disposed of as hazardous material in accordance with institutional, local, and federal regulations.[17]

Conclusion

Alfentanil hydrochloride possesses a unique set of physicochemical properties that define its potent, rapid, and short-lived pharmacological profile. Its pKa of 6.5 is a key determinant of its fast onset, while its susceptibility to hepatic metabolism dictates its short duration of action. For researchers, a comprehensive grasp of these properties, coupled with an understanding of appropriate analytical techniques and stringent safety protocols, is essential for conducting effective and safe scientific investigation.

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